Allyl decanoate

Description

Overview of Allyl Esters and Their Significance in Chemical Synthesis

Allyl esters represent a significant class of organic compounds characterized by the presence of an allyl group (CH₂=CH-CH₂) attached to a carboxylate. This functional group imparts unique reactivity, making allyl esters valuable intermediates in organic synthesis. The allyl group can serve as a protecting group for carboxylic acids, which can be selectively removed under mild conditions, often using palladium catalysts. ajol.info This strategic utility is crucial in the multi-step synthesis of complex molecules, such as peptides and natural products. ajol.info

Furthermore, the double bond within the allyl moiety allows for a variety of chemical transformations. Allyl esters can participate in polymerization and copolymerization reactions, leading to the formation of polymers with specific functionalities. google.com The reactivity of the allyl group also enables its use in cross-metathesis reactions, providing a pathway to construct new carbon-carbon bonds and synthesize more complex molecules. researchgate.net The synthesis of allyl esters can be achieved through several methods, including the direct esterification of a carboxylic acid with allyl alcohol, or by reacting allyl acetate (B1210297) with other esters in the presence of a metal alkoxide catalyst. google.comnih.gov

Contextualization of Decanoate (B1226879) Esters in Organic Chemistry

Decanoate esters are derivatives of decanoic acid, a ten-carbon saturated fatty acid. In organic chemistry, esters are a fundamental class of compounds formed from the reaction of an acid and an alcohol. wikipedia.org Decanoate esters, such as methyl decanoate and ethyl decanoate, are recognized for their presence in natural products and their applications as flavor and fragrance agents. nih.govorgsyn.org They are often characterized by fruity or waxy odors. thegoodscentscompany.com

The long alkyl chain of the decanoate group influences the physical properties of these esters, such as their boiling points and solubility. Generally, they are insoluble in water but soluble in organic solvents. chemicalbook.com In synthetic organic chemistry, the decanoate ester group can be a precursor to other functional groups or be incorporated into larger molecules to modify their lipophilicity and other physical characteristics. orgsyn.org The study of decanoate esters also extends to their role in biological systems and their potential as building blocks for polymers and other materials. researchgate.netnih.gov

Chemical and Physical Properties of Allyl Decanoate

This compound is a colorless liquid with a distinct fruity and fatty odor, often described as having pineapple-like notes. chemicalbook.comthegoodscentscompany.com It is insoluble in water but miscible with alcohol and other organic solvents. chemicalbook.com The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₄O₂ | chemnet.com |

| Molecular Weight | 212.33 g/mol | chemnet.com |

| Boiling Point | 271-273 °C at 760 mmHg | thegoodscentscompany.comchemnet.com |

| Density | 0.878 g/cm³ | chemnet.com |

| Flash Point | 112.3 °C | thegoodscentscompany.comchemnet.com |

| Refractive Index | 1.440 | chemnet.com |

| logP (o/w) | 5.166 (estimated) | thegoodscentscompany.com |

| Vapor Pressure | 0.00625 mmHg at 25 °C | chemnet.com |

Synthesis and Manufacturing of this compound

The primary method for producing this compound is through the direct esterification of decanoic acid with allyl alcohol. chemicalbook.com This reaction is typically carried out under azeotropic conditions, often with the use of a catalyst to drive the reaction to completion. chemicalbook.com Another synthetic route involves a transesterification reaction, where an ester of decanoic acid, such as methyl or ethyl decanoate, is reacted with allyl acetate in the presence of a metal alkoxide catalyst. google.com A novel two-step synthesis of allyl esters of fatty acids, which avoids the direct use of allyl alcohol, has also been reported, starting from glycerol. nih.gov

Spectroscopic Analysis of this compound

The structural elucidation of this compound relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of this compound. The ¹H NMR spectrum would show characteristic signals for the protons of the allyl group and the long alkyl chain of the decanoate moiety. ncsu.edu

IR Spectroscopy: The IR spectrum of this compound would exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) stretching vibration, typically around 1740 cm⁻¹. Other significant peaks would correspond to the C-O stretching of the ester and the C=C stretching of the allyl group. thieme-connect.com

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. researchgate.netresearchgate.net

Applications of this compound in Academic Research

This compound finds applications in several areas of research, primarily due to its chemical structure which combines a reactive allyl group with a long-chain fatty acid ester.

Polymer Chemistry

The presence of the allyl group makes this compound a potential monomer for polymerization reactions. Allyl compounds can undergo polymerization or copolymerization to create polymers with specific side-chain functionalities. google.com These polymers can have applications in various fields, including the development of new materials with tailored properties. researchgate.netsigmaaldrich.comgoogle.com For instance, polymers derived from functionalized monomers can be used in coatings, adhesives, and as dielectric materials. researchgate.netsigmaaldrich.com

Material Science

In material science, the functional groups of this compound can be exploited for creating novel materials. For example, ionic liquids incorporating decanoate anions have been investigated for their properties and potential applications. mdpi.com The ability of the allyl group to participate in various chemical reactions makes it a versatile building block for synthesizing more complex molecules that could be used in the development of new materials. americanelements.com

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h4H,2-3,5-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVOTEHORLHPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

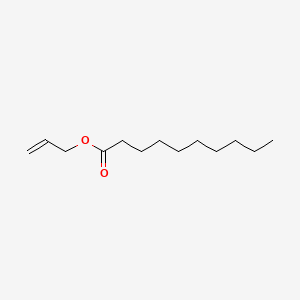

CCCCCCCCCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069209 | |

| Record name | Allyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57856-81-2 | |

| Record name | Allyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57856-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 2-propen-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057856812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Allyl Decanoate

Classical Esterification Routes to Allyl Decanoate (B1226879)

The most common method for producing allyl decanoate is through the direct esterification of decanoic acid and allyl alcohol. chemicalbook.com This reaction typically requires a catalyst and conditions that favor the formation of the ester.

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid (decanoic acid) with an alcohol (allyl alcohol) to form an ester (this compound) and water. To drive the reaction towards the product side, the water formed is typically removed from the reaction mixture, often through azeotropic distillation. chemicalbook.com The reaction is generally carried out under controlled temperature conditions to optimize the reaction rate and yield.

A general representation of the direct esterification reaction is as follows:

This equilibrium reaction is a cornerstone of industrial organic synthesis for the production of various esters.

Catalytic Systems in Esterification

To enhance the rate of esterification, various catalytic systems are employed. These catalysts facilitate the reaction by providing an alternative, lower-energy reaction pathway.

Acid Catalysts : Traditional esterification often utilizes strong mineral acids like sulfuric acid or hydrochloric acid. However, due to their corrosive nature and the potential for side reactions, solid acid catalysts are gaining prominence.

Nano Sulfated-Titania : Research has shown that nano sulfated-titania (nano ST) can act as an efficient and environmentally benign catalyst for the direct esterification of various carboxylic acids, including fatty acids, with alcohols. academie-sciences.fr This catalyst has the advantage of being reusable without significant loss of activity. academie-sciences.fr Studies on the esterification of stearic acid with different alcohols using nano ST have demonstrated high yields (98%), indicating its potential for synthesizing esters like this compound. academie-sciences.fr The catalytic activity of nano ST was not significantly influenced by the chain length of the alcohols. academie-sciences.fr

Palladium Complexes : Palladium catalysts, such as [Pd(μ-Br)(PtBu3)]2, have been investigated for the isomerization of allyl esters. google.com While primarily used for isomerization, the synthesis of the allyl esters themselves, including this compound, is a necessary preceding step, often achieved through standard esterification procedures. google.com

Copper-Catalyzed Systems : Copper-catalyzed C-X coupling reactions have been recognized for their potential in synthesizing heterocyclic compounds through tandem reactions. science.gov While not directly applied to the synthesis of simple esters like this compound in the provided context, the broad tolerance of copper catalyst systems in organic synthesis is noteworthy. science.gov

Table 1: Catalytic Systems in Esterification

| Catalyst Type | Example | Key Features |

| Solid Acid Catalyst | Nano Sulfated-Titania (nano ST) | Environmentally benign, reusable, high yields in fatty acid esterification. academie-sciences.fr |

| Palladium Complex | [Pd(μ-Br)(PtBu3)]2 | Primarily used for isomerization of allyl esters. google.com |

| Copper-Based Catalysts | Various | Broad tolerance in C-X coupling reactions. science.gov |

Enzymatic Synthesis of this compound and Related Esters

Enzymatic synthesis offers a green and selective alternative to classical chemical methods for producing esters. Lipases are the most commonly used enzymes for this purpose. researchgate.net

Biocatalytic Esterification Processes

Biocatalytic esterification utilizes enzymes, typically lipases, to catalyze the reaction between an acid and an alcohol. These reactions are often carried out in organic solvents to shift the equilibrium towards ester formation. researchgate.net

Lipase-Mediated Synthesis : Lipases, such as those from Candida antarctica (e.g., Novozym 435), are widely used for the synthesis of various esters. nih.gov Research on the enzymatic esterification of saturated fatty acids with aliphatic alcohols has demonstrated the feasibility of this method. researchgate.net For instance, the esterification rates of fatty acids depend on the structure of both the acid and the alcohol. researchgate.net The reaction rates for esterification with allyl alcohol were found to be 2–4 times lower than with propanol. researchgate.net

Mechanochemical Synthesis : A novel approach combines biocatalysis with mechanochemistry. The synthesis of glucose-6-O-decanoate has been achieved using a bead mill with Novozym 435, demonstrating the potential of this method for producing esters under solvent-free or unconventional solvent conditions. nih.govacs.org This method has shown a significant increase in productivity compared to standard heating and shaking methods. nih.gov

Deep Eutectic Solvents (DESs) : The use of DESs as reaction media for enzymatic esterification is a growing area of research. mdpi.com For example, the transesterification of glucose with vinyl decanoate has been successfully carried out in hydrophilic DESs. mdpi.com Hydrophobic DESs, such as those based on menthol (B31143) and decanoic acid, have also been explored as suitable media for sugar ester production. acs.orgmdpi.com

Table 2: Biocatalytic Esterification of Esters

| Biocatalyst | Acyl Donor | Acyl Acceptor | Reaction System | Key Findings |

| rPichia/lip lipase (B570770) | Capric Acid | Isoamyl Alcohol | Hexane-diethyl ether | High activity observed for fatty acids with seven or more carbon atoms. researchgate.net |

| Novozym 435 (CALB) | Vinyl Decanoate | Glucose | 2-methyl-2-butanol (2M2B) | Mechanoenzymatic synthesis achieved up to 12% yield in 90 minutes. nih.govacs.org |

| Novozym 435 (CALB) | Vinyl Decanoate | Glucose | Menthol:decanoic acid DES | Mechanoenzymatic synthesis demonstrated feasibility in hydrophobic DES. nih.govacs.org |

| iCALB | Vinyl Decanoate | Glucose | Hydrophilic DESs | Successful transesterification reported. mdpi.com |

Stereoselective Enzymatic Approaches to Allyl Esters

Enzymes, particularly lipases, can exhibit high stereoselectivity, which is crucial for the synthesis of chiral molecules. encyclopedia.pub

Kinetic Resolution : Lipases are often used in the kinetic resolution of racemic alcohols. The enzyme preferentially acylates one enantiomer, allowing for the separation of the enantiomers. encyclopedia.pub This is based on the "catalytic triad" in the enzyme's active site, which preferentially binds one enantiomer of the alcohol. encyclopedia.pub

Dynamic Kinetic Resolution (DKR) : DKR combines lipase-catalyzed transesterification with in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of the desired enantiopure ester. encyclopedia.pub This has been successfully applied to various chiral alcohols, including allylic alcohols, using a combination of a lipase and a metal catalyst for racemization. encyclopedia.puborganic-chemistry.org For example, the combination of a vanadium-oxo compound and a lipase enables the regio- and enantioconvergent transformation of racemic allyl alcohols into optically active allyl esters. organic-chemistry.org

Enzyme and Catalyst Combinations : Research has explored the use of combined catalytic systems, such as a lipase and a heterogeneous Brønsted acid, for the migratory dynamic kinetic resolution of tertiary carbinols to produce allylic esters with high yield and stereoselectivity. organic-chemistry.org

Alternative Synthetic Strategies

Besides direct esterification, other synthetic methods can be employed to produce allyl esters, although they are less common for simple esters like this compound.

Cross-Metathesis : Cross-metathesis reactions, often catalyzed by ruthenium-based catalysts like the Hoveyda-Grubbs 2nd generation catalyst, can be used to synthesize unsaturated esters. rsc.org For example, methyl 11-cyano-9-undecenoate has been prepared by the cross-metathesis of methyl oleate (B1233923) with allyl cyanide. rsc.org While not a direct synthesis of this compound, this methodology highlights a powerful tool for creating C=C bonds in the synthesis of complex esters.

Claisen Rearrangement : The ester enolate Claisen rearrangement of N-protected amino acid allylic esters can lead to the formation of α-alkylated γ,δ-unsaturated amino acids in a highly diastereoselective manner. rsc.org This demonstrates a stereoselective method for modifying molecules containing an allyl ester moiety.

Allylic Rearrangement : A triethylamine-catalyzed 1,3-hydrogen migration of unconjugated β-phosphoroxylated α,β-unsaturated esters provides a stereoselective one-pot synthesis of (E)-α,β-unsaturated esters. researchgate.net

Reaction with Allylic Germanes : this compound has been used as a reactant in the synthesis of allylic germanes. The reaction of this compound with a suitable germanium reagent in the presence of a palladium catalyst yielded the corresponding allylgermane quantitatively. thieme-connect.com

Novel Procedures Avoiding Specific Reagents (e.g., Allyl Alcohol)

The development of synthetic methods that avoid the use of allyl alcohol is driven by the desire to utilize alternative, potentially less hazardous or more readily available starting materials. Key among these novel procedures are transesterification, phase-transfer catalysis, and olefin metathesis.

Transesterification Using Alternative Acyl Donors

Enzymatic transesterification provides a powerful route to this compound that avoids the direct use of allyl alcohol as a substrate. Instead, a more reactive acyl donor, such as vinyl decanoate, can be reacted with an allyl source. Lipases, particularly immobilized Candida antarctica lipase B (CALB), are highly effective catalysts for this transformation. nih.govacs.org This method is also explored for the synthesis of other sugar esters where vinyl decanoate serves as the acyl donor in reactions catalyzed by lipases in unconventional media. nih.govacs.orgmdpi.com The use of vinyl esters is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a robust method for synthesizing esters by reacting an alkali metal salt of a carboxylic acid with an alkyl halide. crdeepjournal.org In the context of this compound synthesis, this would involve the reaction of a decanoate salt (e.g., sodium or potassium decanoate) with an allyl halide, such as allyl chloride or allyl bromide. The reaction is facilitated by a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports the decanoate anion from the aqueous or solid phase into the organic phase where it can react with the allyl halide. slideshare.net This methodology has been successfully applied to the synthesis of analogous esters like allyl acrylate (B77674) from acrylic acid and allyl bromide, demonstrating its feasibility. ub.ro The key advantage is the ability to use stable and inexpensive salts and halides as precursors, bypassing the need for allyl alcohol. crdeepjournal.orgub.ro

Olefin Cross-Metathesis

A highly innovative approach for creating functionalized long-chain esters is olefin cross-metathesis. This reaction, catalyzed by ruthenium complexes like the Hoveyda-Grubbs catalyst, can form new carbon-carbon double bonds. researchgate.net For instance, a precursor like methyl 9-decenoate could undergo a cross-metathesis reaction with an allyl partner such as allyl cyanide. rsc.org Similarly, methyl oleate (a C18 ester) can be reacted with allyl chloride to introduce a terminal chloride functionality, which can subsequently be converted to other groups. researchgate.net This strategy allows for the construction of the allyl ester functionality from different starting points within the carbon skeleton, offering a versatile and modern alternative to traditional esterification.

Considerations of Green Chemistry in Synthesis

The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly influencing the synthesis of chemicals like this compound.

Enzymatic Catalysis

Biocatalysis, particularly the use of lipases, is a cornerstone of green ester synthesis. researchgate.net Lipases operate under mild conditions (ambient temperature and pressure), exhibit high chemo-, regio-, and enantioselectivity, and can often be recycled and reused, especially when immobilized. mdpi.com The enzymatic esterification of fatty acids with alcohols, including allyl alcohol, has been demonstrated, although reaction rates with unsaturated alcohols can be lower than with their saturated counterparts. researchgate.net A prominent biocatalyst is immobilized Candida antarctica lipase B (Novozym 435), which is widely used for esterification and transesterification reactions, including the synthesis of thiamphenicol (B1682257) esters with vinyl decanoate. nih.govmdpi.com

Table 1: Enzymatic Synthesis of Decanoate Esters using Green Chemistry Principles

| Product | Enzyme | Substrates | Solvent/Medium | Key Findings | Reference |

|---|---|---|---|---|---|

| Glucose-6-O-decanoate | Novozym 435 (immobilized CALB) | Glucose and Vinyl decanoate | 2-methyl-2-butanol (2M2B) or Deep Eutectic Solvent (DES) | Mechanoenzymatic synthesis significantly increased productivity. Yields up to 12% were achieved in 90 minutes. | nih.govacs.org |

| Various Fatty Acid Esters | Immobilized rPichia/lip lipase | Fatty acids (including C10) and Alcohols (including allyl alcohol) | Hexane-diethyl ether | Reaction rates were 2-4 times lower with allyl alcohol compared to propanol. | researchgate.net |

| (-)-Thiamphenicol decanoate | CAL-B (Novozym 435) | (-)-Thiamphenicol and Vinyl decanoate | Acetonitrile | High conversion (>99%) and isolated yields (94-98%). Enzyme was successfully reused. | mdpi.com |

Use of Greener Solvents

Traditional esterifications often use hazardous chlorinated solvents or polar aprotic solvents like DMF. A greener alternative for coupling reactions like the Steglich esterification is acetonitrile. jove.com It is less hazardous, and reactions can proceed at comparable rates to traditional solvents without the need for extensive drying. jove.com Furthermore, deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are emerging as non-toxic, biodegradable, and non-volatile reaction media. nih.govacs.org For example, a hydrophobic DES made from menthol and decanoic acid has been successfully used for the enzymatic synthesis of sugar esters. nih.govacs.org

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The mechanism varies significantly depending on the catalytic conditions.

Acid- and Base-Catalyzed Transesterification

Transesterification, the conversion of one ester to another, is a fundamental reaction for producing this compound from another ester (e.g., methyl decanoate) and an allyl source.

Base-Catalyzed Mechanism : Under basic conditions (e.g., using an alkoxide), the reaction proceeds via a two-step nucleophilic addition-elimination sequence. An alkoxide nucleophile attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group to form the new ester. masterorganicchemistry.com

Acid-Catalyzed Mechanism : In the presence of acid, the mechanism is more complex, often following a PADPED sequence: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. The carbonyl oxygen is first protonated to activate the ester. The incoming alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers occurs, leading to the elimination of the original alcohol and deprotonation to yield the final ester product. masterorganicchemistry.com

Lipase-Catalyzed Mechanism

Enzymatic transesterification catalyzed by lipases follows a distinct "ping-pong bi-bi" mechanism. acs.orgscience.gov This two-step process involves the formation of a covalent acyl-enzyme intermediate.

Acylation Step (Ping) : The first substrate (the acyl donor, e.g., vinyl decanoate) binds to the enzyme's active site. A nucleophilic residue in the enzyme's catalytic triad (B1167595) (typically serine) attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the ester (vinyl alcohol) and leaving the acyl group covalently bonded to the enzyme.

Deacylation Step (Pong) : The second substrate (the alcohol, in this case, an allyl source, or decanoic acid in the case of esterification) enters the active site. It performs a nucleophilic attack on the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate collapses, releasing the final ester product (this compound) and regenerating the free enzyme. acs.org

Phase-Transfer Catalysis (PTC) Mechanism

The mechanism of PTC involves the transport of an anionic reactant across the phase boundary of an immiscible two-phase system (e.g., aqueous/organic). slideshare.net For the synthesis of this compound from a decanoate salt and an allyl halide, the process is as follows:

In the aqueous phase, the decanoate salt (e.g., Na⁺C₉H₁₉COO⁻) provides the decanoate anion.

The phase-transfer catalyst, a quaternary ammonium salt (Q⁺X⁻), exchanges its anion (X⁻) for the decanoate anion, forming an ion pair (Q⁺C₉H₁₉COO⁻).

This new ion pair is lipophilic due to the alkyl groups on the quaternary cation (Q⁺) and can therefore migrate from the aqueous phase into the organic phase.

In the organic phase, which contains the allyl halide, the decanoate anion is highly reactive (poorly solvated) and acts as a potent nucleophile, attacking the allyl halide in an Sₙ2 reaction to form this compound and release the halide anion (X⁻).

The catalyst cation (Q⁺) then transports the halide anion back to the aqueous phase, where it can exchange for another decanoate anion, thus completing the catalytic cycle. crdeepjournal.orgslideshare.net

Spectroscopic and Advanced Characterization Techniques for Allyl Decanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While a publicly available, experimentally verified full dataset for allyl decanoate (B1226879) is not readily found in comprehensive databases like the Spectral Database for Organic Compounds (SDBS) imperial.ac.ukfrontiersin.orguobabylon.edu.iqiucr.orgaist.go.jp, its spectrum can be reliably predicted based on established chemical shift principles and data from analogous structures. nmrdb.orgnmrdb.orglibretexts.org

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For allyl decanoate, distinct signals are expected for the terminal methyl group of the decanoate chain, the repeating methylene (B1212753) units, the methylene group adjacent to the carbonyl (α-CH₂), the methylene group of the allyl moiety attached to the oxygen, and the vinylic protons of the allyl group.

Predicted ¹H NMR Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.92 | ddt | 1H | -CH=CH₂ |

| ~5.31 | dq | 1H | -CH=CH ₂(cis) |

| ~5.23 | dq | 1H | -CH=CH ₂(trans) |

| ~4.58 | dt | 2H | -O-CH ₂-CH= |

| ~2.31 | t | 2H | -C(=O)-CH ₂- |

| ~1.63 | p | 2H | -C(=O)-CH₂-CH ₂- |

| ~1.27 | m | 12H | -(CH₂)₆- |

| ~0.88 | t | 3H | -CH₃ |

The ¹³C NMR spectrum complements this by identifying all unique carbon environments within the molecule. Key signals include the carbonyl carbon, the carbons of the allyl double bond, the ester-linked methylene carbon, and the various carbons of the long alkyl chain.

Predicted ¹³C NMR Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~173.3 | C =O |

| ~132.3 | -C H=CH₂ |

| ~118.2 | -CH=C H₂ |

| ~65.1 | -O-C H₂- |

| ~34.4 | -C(=O)-C H₂- |

| ~31.8 | -(CH₂)ₓ-C H₂-CH₃ |

| ~29.4 | -(CH₂)ₓ- |

| ~29.2 | -(CH₂)ₓ- |

| ~29.1 | -(CH₂)ₓ- |

| ~25.0 | -C(=O)-CH₂-C H₂- |

| ~22.6 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational techniques used to identify the functional groups present in a molecule. nmrdb.org For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. scielo.br Other characteristic bands confirm the presence of the allyl group's double bond and the long saturated alkyl chain.

Raman spectroscopy provides complementary information. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, the symmetrical C=C stretch of the allyl group is expected to produce a relatively strong Raman signal.

Characteristic Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Spectroscopy | Intensity | Assignment (Vibrational Mode) |

|---|---|---|---|

| ~3080 | IR | Medium | =C-H stretch (vinylic) |

| 2925, 2855 | IR | Strong | C-H stretch (aliphatic CH₂, CH₃) |

| ~1740 | IR | Strong | C=O stretch (ester carbonyl) scielo.br |

| ~1645 | IR, Raman | Medium (IR), Strong (Raman) | C=C stretch (alkene) |

| ~1465 | IR | Medium | C-H bend (aliphatic CH₂) |

| ~1160 | IR | Strong | C-O stretch (ester linkage) oregonstate.edu |

| ~990, 920 | IR | Medium | =C-H bend (out-of-plane) |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. uni-saarland.de The mass spectrum of this compound shows a molecular ion peak (M⁺˙) corresponding to its molecular weight (212.33 g/mol ), although its intensity may be low due to the instability of the parent ion under EI conditions. nist.gov The spectrum is characterized by a series of fragment ions that are diagnostic for the structure.

The fragmentation pathways of this compound under EI-MS are predictable based on established organic chemistry principles. aip.org The most characteristic fragmentation is the cleavage of the C-O bond to release the highly stable allyl cation.

Key fragmentation pathways include:

Allylic Cleavage: The most favorable fragmentation pathway involves the loss of the decanoate radical to form the allyl cation (m/z 41 ), which is typically the base peak in the spectrum. This is a highly diagnostic peak for allyl esters. msu.edu

McLafferty Rearrangement: A hydrogen atom from the gamma-carbon (C4) of the decanoate chain can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene (propene) and the formation of a radical cation of decanoic acid (m/z 172 ). A subsequent rearrangement can also lead to the elimination of a neutral decenoic acid molecule, resulting in a fragment at m/z 42 .

Acylium Ion Formation: Cleavage of the bond between the oxygen and the carbonyl group can produce the decanoyl acylium ion (m/z 155 ).

Alkyl Chain Fragmentation: The long hydrocarbon chain of the decanoate moiety undergoes typical fragmentation, producing a series of alkyl cations separated by 14 Da (CH₂), with prominent peaks at m/z 57, 71, 85, etc.

These specific fragmentation patterns, particularly the dominant m/z 41 peak, allow for clear differentiation of this compound from its isomers, such as decyl acrylate (B77674), which would not produce a stable allyl cation.

Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 212 | [M]⁺˙ (Molecular Ion) |

| 171 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 155 | [C₉H₁₉CO]⁺ (Acylium ion) |

| 83 | [C₆H₁₁]⁺ (Cyclic alkyl fragment) |

| 69 | [C₅H₉]⁺ (Alkenyl fragment) |

| 55 | [C₄H₇]⁺ (Alkenyl fragment) |

| 41 | [C₃H₅]⁺ (Allyl cation - Base Peak) |

Data sourced from NIST Chemistry WebBook. nist.gov

Electron Ionization Mass Spectrometry (EI-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. bbec.ac.in The chromophores within this compound are the ester carbonyl group (C=O) and the isolated carbon-carbon double bond (C=C).

Neither of these is part of a conjugated system. Therefore, this compound is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The principal transitions are:

n → π* Transition: An electron from a non-bonding orbital (n) on the carbonyl oxygen is excited to the antibonding π* orbital of the C=O bond. For unconjugated esters, this is a "forbidden" transition, resulting in a very weak absorption band at approximately 205-215 nm, which is often difficult to observe and below the cutoff of many common solvents. uobabylon.edu.iqhnue.edu.vn

π → π* Transition: An electron from the bonding π orbital of the C=C double bond is excited to the corresponding π* orbital. For an isolated double bond, this transition occurs at a high energy, with a λmax below 200 nm. masterorganicchemistry.com

Due to the lack of extended conjugation, UV-Vis spectroscopy is not a primary technique for the detailed characterization of this compound but can confirm the absence of conjugated impurities.

X-ray Diffractometry for Crystalline Analogues and Related Structures

As this compound is a liquid at room temperature chemicalbook.com, single-crystal X-ray diffractometry cannot be performed on the compound itself. However, insights into its likely solid-state packing behavior can be gained by examining the crystal structures of analogous long-chain esters. royalsocietypublishing.org

Studies on long-chain alkyl esters reveal that their solid-state structures are dominated by van der Waals interactions between the alkyl chains. frontiersin.org These molecules typically arrange themselves into lamellar (layered) structures. Key findings from related structures include:

Chain Conformation: The long alkyl chains almost invariably adopt a planar, all-trans (zigzag) conformation to maximize packing efficiency. oup.com

Packing Polymorphism: Long-chain esters can exhibit polymorphism, meaning they can crystallize in different forms (e.g., interdigitated or non-interdigitated bilayers) depending on crystallization conditions and the relative lengths of the chains. iucr.org

Influence of Functional Groups: In a study of long-chain polyphosphoesters, it was found that functional groups like phosphates act as "defects" that are expelled from the crystalline polyethylene-like lamellae, thereby controlling the crystal thickness and morphology. rsc.org Similarly, the ester group in this compound would dictate the organization within the polar sublayer of the lamellar structure.

Advanced Analytical Methods for Detection and Quantification of Allyl Decanoate

Chromatographic Techniques

Chromatography is a fundamental technique for separating mixtures into their individual components. postnova.com For volatile and semi-volatile compounds like allyl decanoate (B1226879), gas chromatography is often the method of choice, though high-performance liquid chromatography can also be adapted for ester analysis. postnova.comcloudfront.net

Gas Chromatography (GC) Coupled with Various Detectors (e.g., FID, MS)

Gas chromatography (GC) is a powerful tool for analyzing volatile compounds such as allyl decanoate. cloudfront.net The technique separates components of a mixture based on their differential partitioning between a stationary phase within a column and a mobile gas phase. postnova.com The choice of detector coupled with the GC system is critical for both identification and quantification.

A Flame Ionization Detector (FID) is a common and robust detector used in GC. cloudfront.net It is known for its high sensitivity to a wide range of organic compounds. rjptonline.org As eluting compounds from the GC column are burned in a hydrogen-air flame, they produce ions that generate a measurable electrical current, which is proportional to the amount of the analyte. While FID provides excellent quantitative data, it does not offer structural information for compound identification. cloudfront.net

Mass Spectrometry (MS) , when coupled with GC (GC-MS), provides a much higher degree of specificity and is a powerful tool for the definitive identification of compounds. diabloanalytical.comlcms.cz As the separated components exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. diabloanalytical.com The resulting mass spectrum is a unique fragmentation pattern that acts as a chemical "fingerprint," allowing for the identification of this compound by comparing its spectrum to reference libraries. diabloanalytical.com For instance, in an analysis of essential oil components, this compound was identified using a GC-MS system, with a recorded retention time that further aids in its positive identification. diabloanalytical.com

The combination of GC with both FID and MS offers a comprehensive analytical approach. GC-FID can be used for routine quantification due to its reliability and wide linear range, while GC-MS is invaluable for initial identification and for confirming the identity of the target analyte in complex samples. cloudfront.netrjptonline.org

High-Performance Liquid Chromatography (HPLC) for Ester Analysis

While gas chromatography is generally preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for less volatile esters or when derivatization is not desirable. scribd.comresearchgate.net HPLC separates compounds based on their interactions with a stationary phase packed into a column and a liquid mobile phase. scribd.com

For ester analysis, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase (often a mixture of water with methanol (B129727) or acetonitrile). researchgate.net this compound, being a relatively nonpolar ester, would be well-retained on such a column, allowing for its separation from more polar matrix components.

Detection in HPLC for a compound like this compound, which lacks a strong chromophore, can be challenging. A UV detector set at a low wavelength (around 210 nm) might be used, but sensitivity could be limited. scribd.com More universal detectors, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID), could also be employed. researchgate.net For more definitive identification and enhanced sensitivity, HPLC can be coupled with mass spectrometry (LC-MS). scielo.br

Optimization of Chromatographic Separation Parameters

Optimizing chromatographic parameters is crucial to achieve good resolution, sensitivity, and analysis speed for this compound. mdpi.com Key parameters in both GC and HPLC need to be carefully adjusted.

In Gas Chromatography:

Column Selection: The choice of the stationary phase is critical. A mid-polar phase is often suitable for esters. The column's length, internal diameter, and film thickness also impact separation efficiency and analysis time. scielo.br

Temperature Programming: A programmed temperature ramp, starting at a lower temperature and gradually increasing, is typically used to separate a mixture of compounds with a wide range of boiling points. gcms.cz This ensures that more volatile compounds elute first, followed by less volatile ones like this compound, all with good peak shape.

Carrier Gas Flow Rate: The velocity of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation. An optimal flow rate ensures sharp peaks and good resolution. gcms.cz

Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid vaporization of the sample without causing thermal degradation. postnova.com The detector temperature is also kept high to prevent condensation of the analytes. gcms.cz

In High-Performance Liquid Chromatography:

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to water in the mobile phase is a key parameter in reversed-phase HPLC. ijpqa.com An isocratic elution (constant mobile phase composition) or a gradient elution (changing composition) can be used to achieve the desired separation.

Flow Rate: The flow rate of the mobile phase influences analysis time and separation efficiency. ijpqa.com

Column Temperature: Maintaining a constant and often elevated column temperature can improve peak shape and reduce viscosity, leading to lower backpressure. ijpqa.com

The following table provides an example of optimized GC parameters for the analysis of volatile compounds, which could be adapted for this compound.

Table 1: Example of Optimized GC-MS Parameters for Volatile Compound Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Oven Temperature Program | Initial 60°C, ramp at 15°C/min to 120°C (hold 2 min), then to 300°C (hold 1 min) jofresearch.com |

| Carrier Gas | Helium at a constant flow jofresearch.com |

| Injector Temperature | 250°C jofresearch.com |

| Detector (MS) | Ion Source: 200°C, Interface: 280°C jofresearch.com |

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The goal is to isolate and concentrate the analyte of interest, like this compound, from the sample matrix while removing interfering substances. mdpi.com The choice of extraction method depends on the nature of the sample (e.g., liquid, solid) and the concentration of the analyte. cabidigitallibrary.org

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classic and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.netlu.se For the extraction of a relatively nonpolar ester like this compound from a polar matrix (e.g., a beverage or an aqueous solution), a nonpolar organic solvent such as dichloromethane (B109758) or a diethyl ether/pentane mixture is often chosen. cabidigitallibrary.org

The process involves mixing the sample with the extraction solvent. This compound, being more soluble in the organic solvent, partitions from the aqueous phase into the organic phase. researchgate.net After allowing the layers to separate, the organic layer containing the analyte is collected. This process may be repeated to improve recovery. The collected organic extract is then often concentrated before analysis by GC or HPLC. The efficiency of LLE can sometimes be enhanced by adding salt to the aqueous phase (salting-out), which decreases the solubility of the organic analyte in the water and promotes its transfer to the organic solvent. cabidigitallibrary.org LLE was successfully used to prepare extracts for the identification of various allyl esters, including this compound, in a food matrix. researchgate.net

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. chromatographyonline.com It utilizes a solid sorbent material packed into a cartridge or disk to selectively adsorb the analyte from a liquid sample. researchgate.net For a nonpolar compound like this compound in a polar matrix, a nonpolar (reversed-phase) sorbent such as C18 or C8 is typically used. chromatographyonline.com

The SPE process involves several steps:

Conditioning: The sorbent is treated with a solvent (e.g., methanol) to activate it, followed by the sample solvent (e.g., water) to equilibrate it.

Loading: The sample is passed through the cartridge. This compound interacts with and is retained by the nonpolar sorbent, while polar matrix components pass through. chromatographyonline.com

Washing: A weak solvent is passed through the cartridge to wash away any remaining weakly bound impurities without eluting the analyte.

Elution: A strong, nonpolar solvent is used to disrupt the interaction between this compound and the sorbent, eluting it from the cartridge. The resulting clean and concentrated extract is then ready for chromatographic analysis.

SPE offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation. mdpi.commdpi.com

The following table compares the key features of LLE and SPE for the extraction of this compound.

Table 2: Comparison of LLE and SPE for this compound Extraction

| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids lu.se | Partitioning between a solid sorbent and a liquid researchgate.net |

| Selectivity | Moderate; based on solvent polarity cabidigitallibrary.org | High; based on specific sorbent-analyte interactions chromatographyonline.com |

| Solvent Consumption | High mdpi.com | Low mdpi.com |

| Automation | Difficult | Readily automated mdpi.com |

| Common Application | Extraction from aqueous samples using an organic solvent researchgate.net | Extraction from aqueous samples using a C18 or other nonpolar sorbent mdpi.comchromatographyonline.com |

Headspace Solid Phase Microextraction (HS-SPME) for Volatile Analysis

Quantitative Analysis and Method Validation

Quantitative analysis of this compound requires the development of a reliable calibration method. A calibration curve is constructed by preparing a series of standards with known concentrations of this compound in a matrix that mimics the actual sample. These standards are then analyzed using the optimized extraction and detection method (e.g., HS-SPME-GC-MS). A graph is plotted with the instrument response (e.g., peak area) on the y-axis against the concentration of the analyte on the x-axis. The linearity of the curve is typically assessed by the coefficient of determination (R²), with values greater than 0.99 being desirable for good linearity. mdpi.com

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in method validation. The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. chromatographyonline.com

According to the International Council on Harmonisation (ICH) guidelines, LOD and LOQ can be estimated from the calibration curve using the following formulas: loesungsfabrik.de

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ is the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line. loesungsfabrik.demdpi.com

S is the slope of the calibration curve. loesungsfabrik.de

Alternatively, the signal-to-noise (S/N) ratio can be used, where the LOD is typically determined at an S/N ratio of 3:1 and the LOQ at an S/N ratio of 10:1. chromatographyonline.com For trace volatile analysis, methods can achieve LODs in the sub-µg/L range. nih.gov

Table 2: Illustrative Calibration Data for this compound Quantification This table contains hypothetical data to illustrate the construction of a calibration curve for quantitative analysis.

| Concentration (µg/L) | Peak Area (Arbitrary Units) |

|---|---|

| 1.0 | 15,500 |

| 5.0 | 78,000 |

| 10.0 | 160,000 |

| 25.0 | 410,000 |

| 50.0 | 815,000 |

| 100.0 | 1,650,000 |

Reproducibility and precision are measures of the variability of a method when repeated on the same sample. Precision is typically assessed under three conditions: repeatability, intermediate precision, and reproducibility. annlabmed.org

Repeatability (intra-assay precision) refers to the agreement between results of successive measurements carried out under the same conditions (same analyst, same instrument, short interval of time).

Intermediate precision (inter-assay precision) describes variations within a single laboratory, such as on different days or with different analysts or equipment. annlabmed.org

Reproducibility refers to the agreement between results obtained in different laboratories. annlabmed.org

Precision is usually expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV) of a series of measurements. For trace analysis of volatile compounds like this compound, acceptable RSD values are often in the range of 15-20%. mdpi.com A validated HSSE-GC-MS method for beer volatiles was considered accurate with RSD values lower than 20% for repeatability. mdpi.com In some cases, particularly when using kinetic modeling, RSDs for model parameters can be even lower, often less than 5%, indicating high precision. mdpi.com

Kinetic modeling of extraction processes like HS-SPME provides deeper insight into the mass transfer of analytes from the sample to the extraction phase. Instead of simply extracting for a fixed time, kinetic modeling examines the analyte uptake over multiple time points. This approach can lead to more reproducible results compared to direct instrumental measurements, which can be influenced by slight variations in extraction parameters. mdpi.com

The extraction process can be described by different kinetic models, such as first-order or second-order models. mdpi.comnih.gov For a number of esters, including ethyl decanoate, a second-order kinetic model has been shown to effectively describe the release patterns during HS-SPME. mdpi.com A second-order model accounts for both the adsorption and release of the analyte from the fiber, which occur simultaneously. mdpi.com

The general form of a simplified second-order kinetic model can be expressed by an equation that relates the amount of analyte extracted at time t to parameters representing the extraction rate and the amount of analyte extracted at equilibrium. nih.gov By fitting experimental data to such a model, researchers can determine kinetic parameters that are often more robust and reproducible than a single peak area measurement. mdpi.com This kinetic information is valuable for understanding the extraction mechanism and for precisely optimizing the extraction time to ensure maximum sensitivity and efficiency. ugent.be

Chemical Reactivity and Mechanistic Studies

Thermal Decomposition and Pyrolysis Kinetics of Allyl and Decanoate (B1226879) Esters

The thermal stability and decomposition pathways of esters are critical for understanding their behavior at elevated temperatures, such as during combustion or in industrial processes. The reactivity of allyl decanoate is influenced by both the allyl group and the long-chain decanoate moiety.

The gas-phase thermal decomposition of esters has been extensively studied. nih.gov For esters containing an allylic group, such as this compound, a primary decomposition pathway is a concerted, unimolecular elimination reaction that proceeds through a six-membered cyclic transition state. nih.govorganic-chemistry.org This type of reaction is often referred to as a retro-ene reaction. tandfonline.com

In the case of allyl esters of carboxylic acids, this mechanism involves a Current time information in Durgapur, IN. hydrogen shift from the formyl group (in formates) or an analogous shift in other esters, leading to the formation of carbon dioxide and an olefin. nih.govorganic-chemistry.org For allyl formate (B1220265), theoretical studies using Density Functional Theory (DFT) have shown that the reaction proceeds via a six-membered cyclic transition state, yielding propene and carbon dioxide. nih.govorganic-chemistry.org This process is a concerted, asynchronous mechanism where the bond-breaking and bond-forming steps, while occurring in a single kinetic step, are not perfectly synchronized. nih.govmasterorganicchemistry.com The decomposition of allyl formate is initiated by the transfer of a hydrogen atom to the terminal carbon of the allyl group. organic-chemistry.org

Table 1: Calculated Bond Lengths (Å) in the Pyrolysis of Allyl Formate nih.gov

| Bond | Reactant (RE) | Transition State (TS) |

| C2-O2 | 1.455 | 2.04 |

| C3-H3 | 1.10 | 1.23 |

Data from theoretical studies on allyl formate serve as a model for the expected transition state geometry in the retro-ene decomposition of this compound.

The combustion of decanoate esters, such as methyl decanoate (a common surrogate for biodiesel), is dominated by high-temperature chemical reactions. acsgcipr.org The initial decomposition of the ester is driven by two primary types of reactions: unimolecular decomposition and H-atom abstraction. acsgcipr.org

Unimolecular decomposition reactions involve the breaking of C-C and C-O bonds within the ester molecule. For methyl decanoate, these rates are often based on those established for smaller esters like methyl butanoate. acsgcipr.org

H-atom abstraction reactions are carried out by small radical species like H, O, and OH, which are abundant in combustion environments. acsgcipr.org These reactions remove a hydrogen atom from the decanoate chain, forming alkyl and alkyl-ester radicals. The rates of these abstraction reactions are dependent on the type of C-H bond (primary, secondary, or tertiary). acsgcipr.org The carbon atoms adjacent to the ester carbonyl group have unique C-H bond energies, which influences their reactivity. acsgcipr.org Following initial abstraction, the resulting large radicals undergo further decomposition, primarily through β-scission reactions, to produce smaller molecules, including alkenes and smaller esters. acsgcipr.org

Gas-Phase Unimolecular Reactions

Hydrolytic Stability and Degradation Pathways

Hydrolysis is a fundamental reaction of esters, leading to the cleavage of the ester bond to form a carboxylic acid and an alcohol. This process can be catalyzed by enzymes or by chemical reagents such as acids and bases. jk-sci.comwikipedia.org

Enzymes, particularly lipases and esterases, are highly efficient catalysts for the hydrolysis of esters like this compound. soton.ac.uk Lipases are widely used for the kinetic resolution of racemic esters. researchgate.netresearchgate.net The catalytic mechanism of these enzymes typically involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate or glutamate) in the active site. soton.ac.uk

The process begins with the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate, which is stabilized by the enzyme's active site. soton.ac.uk The intermediate then collapses, releasing the alcohol portion (allyl alcohol) and forming an acylated enzyme intermediate, where the decanoyl group is covalently bonded to the serine residue. soton.ac.uk In the final step, a water molecule, activated by a histidine residue, attacks the acylated enzyme, cleaving the acyl-enzyme bond and releasing the carboxylic acid (decanoic acid) to regenerate the free enzyme. soton.ac.uk

The rate and selectivity of enzymatic hydrolysis can be influenced by the structure of the ester. For example, the chain length of the acyl moiety can affect the Vmax of the reaction, potentially due to stabilizing effects on the tetrahedral intermediate. soton.ac.uk Lipases from different sources, such as Candida antarctica lipase (B570770) B (CAL-B) or Candida rugosa lipase (CRL), can exhibit different selectivities and efficiencies for the same substrate. mdpi.com

This compound can be hydrolyzed under both acidic and basic conditions, with distinct mechanisms for each. jk-sci.com

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. wikipedia.orgchemistrysteps.com The mechanism is a nucleophilic acyl substitution (termed BAC2) involving two steps:

A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. masterorganicchemistry.com

The intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (allyloxide). masterorganicchemistry.com

A rapid, final acid-base step occurs where the allyloxide deprotonates the newly formed decanoic acid, yielding decanoate and allyl alcohol.

For methyl decanoate, a base-catalyzed second-order hydrolysis rate constant has been estimated at 0.03 L/mol·s, which corresponds to a half-life of 266 days at a pH of 8. nih.gov

Acid-Catalyzed Hydrolysis: This is an equilibrium process and is the reverse of Fischer esterification. wikipedia.orgchemistrysteps.comyoutube.com An excess of water is used to drive the reaction toward the products (decanoic acid and allyl alcohol). chemistrysteps.com The most common mechanism for primary and secondary esters is the AAC2 mechanism:

The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. youtube.com

A water molecule acts as a weak nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com

A series of proton transfers occurs, converting the alkoxy group (-OCH₂CH=CH₂) into a good leaving group (HOCH₂CH=CH₂). youtube.com

The leaving group (allyl alcohol) is eliminated as the carbonyl group is reformed. youtube.com

Deprotonation of the reformed carbonyl yields the final carboxylic acid product and regenerates the acid catalyst. youtube.com

Due to the stability of the allyl cation, allyl esters also have the potential to undergo hydrolysis via an AAL1 mechanism, especially under strongly acidic conditions. ucoz.com This pathway involves the protonation of the ester and subsequent cleavage of the alkyl-oxygen bond to form a stable allyl carbocation, which then reacts with water. ucoz.com

Table 2: Common Mechanisms of Ester Hydrolysis ucoz.com

| Mechanism Code | Description | Conditions | Relevance to this compound |

| BAC2 | Base-catalyzed, Acyl-oxygen cleavage, Bimolecular | Basic (e.g., NaOH) | Most common mechanism for base-catalyzed hydrolysis. |

| AAC2 | Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular | Dilute Acid | Most common mechanism for acid-catalyzed hydrolysis. |

| AAL1 | Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular | Concentrated Acid | Possible due to the formation of a stable allyl carbocation. |

Reactions of the Allyl Moiety

The allyl group (CH₂=CH-CH₂-) contains a reactive carbon-carbon double bond, which can undergo a variety of reactions without affecting the ester functionality under appropriate conditions. The cleavage of the allyl-oxygen bond is a particularly useful transformation in synthetic chemistry, where the allyl group is often employed as a protecting group for carboxylic acids. tandfonline.comacsgcipr.org

This deprotection can be achieved under very mild conditions using metal catalysts, which is advantageous for complex molecules that are sensitive to aqueous hydrolysis. acsgcipr.org Palladium(0) complexes are frequently used for this purpose. acsgcipr.orgajol.info The mechanism involves the formation of a π-allyl-palladium complex. This complex then reacts with a nucleophilic scavenger, such as a barbituric acid derivative or sodium borohydride (B1222165), to release the carboxylate and regenerate the catalyst. organic-chemistry.orgtandfonline.comajol.info

The allyl group can also be cleaved under reductive conditions. For instance, sodium borohydride in dimethyl sulfoxide (B87167) (DMSO) can deprotect allyl esters, although the reaction can be sluggish. tandfonline.com It has been shown that in the presence of methanol (B129727), sodium borohydride can selectively cleave the O-allyl group of an ester while leaving other functional groups like nitro, methoxy, and chloro groups intact. ajol.info

Furthermore, the allyl group can influence the reactivity of the adjacent ester. Studies on the reaction of allyl esters with ε-caprolactam have shown that they are more reactive than their saturated counterparts, an effect attributed to a possible allylic rearrangement in the transition state. researchgate.net

Applications in Chemical Science and Industrial Processes Excluding Human Health/safety/dosage

Role as a Chemical Intermediate in Organic Synthesis

The reactivity of the allyl group and the long carbon chain of the decanoate (B1226879) moiety make allyl decanoate a valuable intermediate in the synthesis of more complex molecules.

While specific examples of this compound's direct use in the synthesis of marketed pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of complex organic molecules, which can be key intermediates in drug development. thieme-connect.comacs.org The allyl group, for instance, is a versatile functional handle that can participate in various chemical transformations. rsc.orggoogle.com The decanoate portion provides a lipophilic chain, which can be a feature in certain drug classes. The synthesis of complex molecules, such as enlicitide decanoate for cardiovascular disease, highlights the importance of decanoate esters in pharmaceuticals, although this example does not directly involve an allyl precursor. acs.org Generally, allylic esters can be valuable in the synthesis of monomers and other chemical intermediates. thieme-connect.comresearchgate.net

This compound can serve as a precursor for the synthesis of other esters and derivatives through various chemical reactions. The allyl group can be modified, for example, through addition reactions or oxidation. nih.gov Furthermore, the ester linkage can be cleaved through hydrolysis to yield allyl alcohol and decanoic acid, which are themselves important industrial chemicals. industrialchemicals.gov.au Transesterification reactions can be employed to convert this compound into other esters by reacting it with a different alcohol in the presence of a suitable catalyst. This process allows for the creation of a variety of decanoate esters with different functional properties. Additionally, the double bond in the allyl group is susceptible to metathesis reactions, which can lead to the formation of new carbon-carbon bonds and the synthesis of difunctional chemical intermediates. researchgate.net The ester can also be a component in the synthesis of branched polyol esters through reactions like epoxidation followed by ring-opening esterification. acs.org

As a Modifier and Volume-Increasing Fixative in Formulations

Industrial Formulations and Products

Beyond flavors and fragrances, allyl esters, as a class, find application in a variety of industrial products. For instance, related compounds like allyl hexanoate (B1226103) and allyl cyclohexanepropionate are used in automobile cleaning and polishing products. industrialchemicals.gov.au Some allyl esters are also reported to have uses as surfactants. industrialchemicals.gov.au Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid, and are key components in cleaning products, emulsifiers, and foaming agents. pharmaexcipients.comrushim.ru While the direct inclusion of this compound in specific polishes, cleaning products, or as a primary surfactant is not extensively detailed, the functional properties of the allyl ester group suggest its potential utility in such applications. industrialchemicals.gov.aupatsnap.comgoogle.com

Presence in Aircraft Environmental Control Systems (ECS)

The Environmental Control System in an aircraft is crucial for maintaining a safe and comfortable cabin environment, regulating temperature, pressure, and air quality. ergaerospace.com The air supplied to the cabin is a mix of fresh air drawn from the outside and recirculated air that has passed through high-efficiency particulate air (HEPA) filters. iata.org These systems are designed to provide air that is often better than in most indoor environments. iata.org However, the potential for contamination of the cabin air, particularly through the bleed air system which draws compressed air from the engines, is a recognized concern. haw-hamburg.de

Research into aircraft cabin air quality has been mandated by bodies such as the Federal Aviation Administration (FAA) to investigate the constituents of bleed air and their potential effects. bts.gov Studies have been designed to simulate in-flight failure events, such as engine oil or hydraulic fluid leaks, to understand the chemical emissions that could enter the ECS. bts.gov

In a series of ground-based tests on a Boeing 747, various commercial aircraft fluids were intentionally injected into the propulsion engine or Auxiliary Power Unit (APU) to simulate contamination events. bts.govbts.gov Air samples were then collected from the bleed air and analyzed for volatile organic compounds (VOCs). bts.gov

During these simulated events, this compound was identified as one of the many VOCs released into the bleed air. bts.gov The detection of this compound highlights its potential to be present in the cabin air during certain types of system failures.

The following table summarizes the detection of this compound in a specific set of simulated contamination events:

| Compound | CAS Registry Number | Retention Time (min) | Engine Oil Event (Toluene-equivalent concentration, ppb) | Hydraulic Fluid Event (Toluene-equivalent concentration, ppb) |

| This compound | 57856-81-2 | 30.74 | 9.3 | 1.1 |

| Data sourced from a 2024 report on chemical analysis of bleed air samples from simulated contamination events. bts.gov The table shows the concentration of this compound detected during simulated engine oil and hydraulic fluid leaks. "--" indicates the compound was below the detection limits of the method used. |

It is important to note that the presence and concentration of this compound, like other VOCs, varied depending on the type of fluid involved in the simulated contamination. bts.gov For instance, carboxylic acid emissions were noted to increase during engine oil events, while organophosphate and alkene emissions rose during hydraulic fluid events. bts.gov

Further toxicological evaluations of the chemical compounds identified in these simulated events were conducted to assess potential risks. bts.gov In one such evaluation, this compound was detected at a concentration of 1.1 ppb in one sample set and was below the detection limit in another. bts.gov

Environmental Chemistry and Sustainability Aspects

Environmental Fate of Allyl Decanoate (B1226879) and Related Esters

The environmental persistence and degradation of allyl decanoate are dictated by a combination of abiotic and biotic processes. As with other unsaturated esters, its fate varies across different environmental compartments like the atmosphere, water, and soil.

Atmospheric Degradation: The primary removal mechanism for this compound in the troposphere is its reaction with photochemically generated hydroxyl (OH) radicals. conicet.gov.ar This reaction is rapid, with studies on similar unsaturated esters like allyl acetate (B1210297) indicating atmospheric lifetimes of just a few hours. conicet.gov.aracs.org The initial step involves the addition of the OH radical to the carbon-carbon double bond of the allyl group. conicet.gov.ar Subsequent reactions, particularly in the presence of nitrogen oxides (NOx), lead to the formation of smaller, oxygenated compounds such as formaldehyde (B43269) and acetoxyacetaldehyde (in the case of allyl acetate). acs.orgacs.org This suggests a relatively short atmospheric lifespan for this compound, preventing long-range transport.

Aquatic and Soil Degradation: In soil and aquatic environments, both abiotic hydrolysis and biotic degradation are significant pathways.

Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, a chemical process where water cleaves the bond to form allyl alcohol and decanoic acid. encyclopedia.pubepa.gov This reaction is influenced by pH, with degradation rates being significantly lower at neutral pH compared to acidic or alkaline conditions. encyclopedia.pubnih.gov While hydrolysis is a factor, for many fatty acid esters, biodegradation is often the more dominant degradation process. lyellcollection.orgconcawe.eu

Biodegradation: this compound is expected to be readily biodegradable. lyellcollection.org Microorganisms in soil and water possess enzymes like lipases and esterases that can efficiently hydrolyze the ester linkage. lyellcollection.orglyellcollection.org This initial step yields allyl alcohol and decanoic acid. Decanoic acid, a common fatty acid, is then typically metabolized through the β-oxidation pathway. lyellcollection.orglyellcollection.org The resulting degradation products are generally less persistent and can be further broken down by microbes. lyellcollection.orglyellcollection.org Studies on fatty acid methyl esters (FAMEs), which are structurally related, confirm that they are readily biodegraded in both aerobic and anaerobic conditions, with half-lives in soil and water often being less than a few days. lyellcollection.org

The synthesis of esters, including this compound, traditionally relies on organic solvents that are often hazardous and contribute significantly to chemical waste. core.ac.uksci-hub.se Green chemistry principles aim to mitigate this by promoting the use of more sustainable alternatives. The choice of solvent is a critical factor influencing the environmental impact of the synthesis process. garph.co.ukroyalsocietypublishing.org

The "greenness" of a reaction can be quantified using metrics like the E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI) (total mass input per mass of product). walisongo.ac.idresearchgate.net A lower E-Factor and PMI indicate a more sustainable process. Solvents can constitute over 80-90% of the non-aqueous materials in some chemical processes, making solvent choice a primary driver of these metrics. sci-hub.se

Several classes of greener solvents are being explored for esterification reactions:

Solvent-Free Systems: The most ideal green chemistry approach is to conduct the reaction without any solvent, which completely eliminates solvent-related waste and simplifies purification. rsc.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and renewable solvent that allows for easy product separation. researchtrendsjournal.com

Ionic Liquids (ILs): These are salts with low melting points and negligible vapor pressure, reducing air pollution. rsc.orgacademie-sciences.fr However, their synthesis, cost, and potential toxicity are areas of ongoing research. academie-sciences.frmdpi.com

Deep Eutectic Solvents (DES): Formed by mixing hydrogen bond donors and acceptors, DES are often biodegradable, less toxic, and cheaper than many ILs. academie-sciences.frmdpi.com Natural Deep Eutectic Solvents (NADES), derived from natural metabolites like sugars and amino acids, are particularly promising. academie-sciences.frmdpi.com

Bio-based Solvents: Solvents derived from renewable biomass, such as alcohols and esters, are generally considered greener than their petrochemical counterparts. sci-hub.se

Table 1: Comparison of Green Solvent Alternatives for Ester Synthesis

| Solvent Type | Advantages | Disadvantages | Green Chemistry Principle Addressed |

|---|---|---|---|

| Solvent-Free | No solvent waste, high atom economy | Limited to liquid reactants, potential viscosity issues | Prevention of waste |

| Supercritical CO₂ | Non-toxic, easily separated, tunable properties | Requires high pressure equipment | Use of safer solvents & auxiliaries |

| Ionic Liquids (ILs) | Low volatility, high thermal stability, tunable | Potential toxicity, high cost, may be difficult to recycle | Use of safer solvents & auxiliaries |

| Deep Eutectic Solvents (DES) | Low cost, often biodegradable, low toxicity | Can have high viscosity, water sensitivity | Use of renewable feedstocks, safer solvents |

| Bio-based Solvents | Renewable source, often biodegradable | Performance can vary, may compete with food sources | Use of renewable feedstocks |

Degradation Pathways in Environmental Compartments

Biotechnological Production and Biorefining Potential

Biotechnological routes offer sustainable and highly specific alternatives to conventional chemical synthesis for producing esters like this compound. redalyc.orgscielo.brtaylorfrancis.com These methods are broadly categorized into microbial fermentation and enzymatic catalysis.

Microorganisms such as yeasts, bacteria, and fungi naturally produce a variety of esters that contribute to the flavors and aromas of fermented foods. taylorfrancis.comfoodsafety.institutemedcraveonline.com This capability can be harnessed for the industrial production of specific esters.

The core of microbial ester synthesis is the enzymatic reaction catalyzed by alcohol O-acyltransferases (AATs) , which combine an alcohol with an acyl-CoA molecule (an activated form of a carboxylic acid). nih.govnih.gov For this compound, the precursors would be allyl alcohol and decanoyl-CoA.

Metabolic engineering plays a crucial role in developing microbial "cell factories" for targeted ester production. nih.govrsc.orgconicet.gov.ar Key strategies include:

Overexpression of AAT Genes: Introducing and overexpressing specific AAT genes, such as ATF1 from Saccharomyces cerevisiae, can significantly boost ester formation. nih.gov